Product packaging for Cyclizine dihydrochloride(Cat. No.:CAS No. 5897-18-7)

Cyclizine dihydrochloride

Cat. No.: B000623
CAS No.: 5897-18-7
M. Wt: 339.3 g/mol
InChI Key: CKLJCUGYMOMAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery of Cyclizine (B1669395)

Cyclizine was first discovered in 1947 by the American division of the pharmaceutical company Burroughs Wellcome, which is now part of GlaxoSmithKline. wikipedia.orgwikiwand.comnih.gov The discovery was a result of a broader research program investigating a series of antihistamine compounds. wikipedia.orgwikiwand.com Subsequent clinical investigations quickly established cyclizine as a potent and long-acting antiemetic, particularly effective in the prevention and treatment of motion sickness. wikipedia.orgnih.govfrontiersin.org

The hydrochloride salt of cyclizine, known as cyclizine hydrochloride, became the common form in which the drug was presented. wikipedia.orgwikiwand.com It was initially marketed in the United States under the trade name Marezine. wikipedia.orgwikiwand.com One of the most notable historical applications of cyclizine was its selection by NASA as an antiemetic for astronauts on the first crewed mission to the moon, highlighting its efficacy in managing motion sickness under extreme conditions. nih.govfrontiersin.org

The synthesis of cyclizine can be achieved through methods such as the Eschweiler-Clarke methylation of diphenylmethylpiperazine or by reacting benzhydryl bromide with 1-methylpiperazine (B117243). wikipedia.org

Evolution of Research Interests in Cyclizine Dihydrochloride (B599025)

Initial research on cyclizine hydrochloride was predominantly focused on its primary indication: the management of nausea and vomiting. bapen.org.ukmedindia.net Early pharmacological studies in the 1950s aimed to elucidate its antiemetic and antihistaminic properties. nih.govfrontiersin.org These investigations confirmed its action as a histamine (B1213489) H1 receptor antagonist. medchemexpress.commedchemexpress.com

Over the decades, the research focus has diversified significantly. The table below illustrates the evolving areas of academic inquiry into cyclizine and its salts.

Research AreaDecade of ProminenceKey Research Focus
Antiemetic & Antihistaminic Effects 1950s - 1970sEfficacy in motion sickness, postoperative nausea, and understanding H1 receptor antagonism. nih.govfrontiersin.org
Pharmacokinetics & Metabolism 1980s - 2000sUnderstanding the absorption, distribution, metabolism, and excretion of cyclizine. Identification of the main metabolite, norcyclizine. bapen.org.ukdrugbank.com
Palliative Care 1990s - PresentUse in managing nausea and vomiting in palliative care settings, often in combination with opioids. medindia.net
Anti-inflammatory & Immunomodulatory Effects 2000s - PresentInvestigation of its potential to inhibit inflammatory mediators and its effects on immune cells. medchemexpress.commedchemexpress.comnih.gov
Novel Drug Delivery & Formulations 2010s - PresentDevelopment of new formulations, such as nanocrystals for intranasal delivery, to improve bioavailability. irjmets.com
Synthesis of Derivatives & New Applications 2010s - PresentSynthesis of new cyclizine analogues to explore enhanced therapeutic properties, including potential antiviral (Hepatitis C) activity. nih.govacs.org
Bioequivalence & Comparative Studies 2010s - PresentComparative studies of different formulations and with other antiemetics like ondansetron (B39145). tandfonline.comtandfonline.comoup.com

This evolution demonstrates a shift from foundational pharmacological profiling to more specialized and novel areas of investigation, reflecting a sustained interest in the therapeutic potential of cyclizine dihydrochloride beyond its initial use.

Current Academic Significance and Research Gaps

This compound remains a compound of significant academic interest due to its well-established efficacy, complex pharmacological profile, and potential for new therapeutic applications. patsnap.com Current research continues to explore its mechanisms of action and clinical utility. For instance, recent studies have delved into the synthesis of novel cyclizine derivatives with potential anti-inflammatory and antiviral properties. nih.govacs.org Furthermore, there is ongoing research into optimizing its delivery, as evidenced by studies on intranasal nanocrystal formulations designed to bypass first-pass metabolism. irjmets.com

Despite the extensive history of research, several gaps in the academic understanding of this compound persist. A notable area requiring further investigation is its genotoxicity and carcinogenicity. tga.gov.au While it has been in widespread use for many years, comprehensive studies in these areas are limited. tga.gov.au The precise mechanisms underlying its antiemetic effect are not fully understood, although it is known to involve central anticholinergic and antihistaminic actions. drugbank.com

The table below summarizes some of the key research findings and identified gaps in the literature concerning this compound.

AspectKey Research FindingIdentified Research Gap
Mechanism of Action Acts as a potent and selective histamine H1 receptor antagonist with central anticholinergic properties. medchemexpress.commedchemexpress.comThe complete elucidation of its antiemetic and antivertigo effects at the molecular level. drugbank.com
Metabolism Metabolized to its N-demethylated derivative, norcyclizine, which has minimal antihistaminic activity. bapen.org.ukdrugbank.comA more detailed understanding of the enzymes involved in its metabolism and potential drug-drug interactions.
Genotoxicity Limited data available; one study showed that nitrosated cyclizine could cause mutations in some bacterial strains. tga.gov.auComprehensive genotoxicity and carcinogenicity studies are lacking. tga.gov.au
Therapeutic Applications Effective for nausea and vomiting from various causes; potential anti-inflammatory and antiviral (HCV) activity in derivatives. medindia.netnih.govacs.orgFurther clinical trials to validate the efficacy of new derivatives and formulations in different disease contexts.
Pharmacokinetics The pharmacokinetics in humans are not yet fully understood. tandfonline.comMore robust pharmacokinetic studies in diverse populations to optimize its use.

The continued exploration of these research gaps will be crucial for a more complete understanding of the pharmacological profile of this compound and for unlocking its full therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24Cl2N2 B000623 Cyclizine dihydrochloride CAS No. 5897-18-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-4-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.2ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;;/h2-11,18H,12-15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJCUGYMOMAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047773
Record name Cyclizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5897-18-7, 303-25-3
Record name Cyclizine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLIZINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF601QVZ67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacology and Mechanisms of Action of Cyclizine Dihydrochloride

Receptor Antagonism and Binding Kinetics

Cyclizine's primary mechanism of action involves the blockade of specific receptors, which underlies its therapeutic utility.

Histamine (B1213489) H1 Receptor Antagonism

Cyclizine (B1669395) is a potent and selective antagonist of the histamine H1 receptor. medchemexpress.comselleckchem.com It acts as an inverse agonist, binding to the H1 receptor and promoting an inactive state, which interferes with the signaling pathways mediated by histamine. medschool.coselleckchem.com This antagonism of H1 receptors is a key component of its antiemetic and other therapeutic effects. smpdb.capatsnap.com

Research has shown that cyclizine exhibits a high affinity for the H1 receptor. bertin-bioreagent.comnih.gov Studies using radioligand binding assays have determined its dissociation constant (Kd) to be 5 nM for H1 receptors, demonstrating significantly lower affinity for H2 (Kd = 1,600 nM) and H3 receptors (Kd > 580 nM). bertin-bioreagent.com This selectivity for the H1 receptor is crucial to its pharmacological profile. Furthermore, cyclizine has been shown to inhibit anti-IgE-induced histamine release from human lung tissue with a 50% inhibitory concentration (IC50) of 5.42 µM. medchemexpress.combertin-bioreagent.com

The antagonism of H1 receptors by cyclizine leads to a reduction in the activity of the NF-κB immune response transcription factor. smpdb.ca This occurs through the phospholipase C and phosphatidylinositol (PIP2) signaling pathways, resulting in decreased antigen presentation and the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. smpdb.ca By lowering intracellular calcium ion concentration, cyclizine also contributes to the stabilization of mast cells, which in turn reduces further histamine release. smpdb.ca

Anticholinergic (Antimuscarinic) Properties

In addition to its antihistaminic activity, cyclizine possesses significant anticholinergic (antimuscarinic) properties. patsnap.comdrugbank.comgpatindia.com This means it blocks the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors. patsnap.com The central anticholinergic action of cyclizine is believed to contribute significantly to its antiemetic and antivertigo effects. wikipedia.orgdrugbank.com

The anticholinergic effects of cyclizine are responsible for some of its therapeutic actions as well as some of its side effects. medicines.org.ukmedsafe.govt.nz By blocking muscarinic receptors in the vomiting center of the brain, cyclizine helps to prevent nausea and vomiting. drugbank.comgpatindia.com This dual antagonism of both histamine H1 and muscarinic receptors provides a multifaceted approach to managing emesis. drugbank.com However, this antimuscarinic activity also warrants caution in certain patient populations, such as those with glaucoma or urinary retention, due to the potential for exacerbating these conditions. wikipedia.orgmedicines.org.uk The anticholinergic properties can also lead to side effects such as dry mouth and blurred vision. medicines.org.ukpediatriconcall.com

Central Nervous System (CNS) Effects and Associated Mechanisms

Cyclizine readily crosses the blood-brain barrier, allowing it to exert direct effects on various centers within the central nervous system that are involved in the sensation of nausea and the act of vomiting. smpdb.camedschool.copatsnap.com

Action on the Chemoreceptor Trigger Zone (CTZ)

The chemoreceptor trigger zone (CTZ) is an area in the medulla oblongata that detects emetogenic substances in the blood and relays this information to the vomiting center. patsnap.comdrugbank.com Cyclizine is believed to exert part of its antiemetic effect by acting on the CTZ. wikipedia.orgdrugbank.commedicines.org.uk It may inhibit the part of the midbrain that includes the emetic center. medicines.org.uk By blocking the transmission of nerve impulses in the CTZ, cyclizine can reduce the stimulation of the vomiting center, thereby alleviating nausea and vomiting. patsnap.com The neurons in the vomiting center are rich in both muscarinic cholinergic and histamine-containing synapses, making them a key target for cyclizine's dual antagonist action. drugbank.com

Influence on the Vestibular System

The vestibular system, located in the inner ear, is crucial for maintaining balance and spatial orientation. patsnap.com Overstimulation of the vestibular system is a primary cause of motion sickness. patsnap.comdrugbank.com Cyclizine has a direct effect on the vestibular system, contributing to its effectiveness in managing motion sickness and vertigo. wikipedia.orgdrugbank.commedicines.org.uk

The drug depresses labyrinthine excitability and reduces the sensitivity of the vestibular apparatus to stimuli. drugbank.commedicines.org.ukgoogle.com By suppressing the hyperactivity of the vestibular system, cyclizine helps to prevent the conflicting signals that can lead to dizziness and nausea. patsnap.com The antihistaminic effects of cyclizine are thought to primarily act on the vomiting center, rather than the chemoreceptor trigger zone, particularly in the context of signals originating from the vestibular system. taylorandfrancis.com

Sedative and CNS Depressant Actions

As a first-generation antihistamine, cyclizine is known to cause sedation and drowsiness, which are a result of its central nervous system (CNS) depressant effects. wikipedia.orgpatsnap.commedicines.org.ukpediatriconcall.com This sedative action is linked to its ability to cross the blood-brain barrier and antagonize H1 receptors within the CNS. smpdb.camedschool.copatsnap.comnih.gov The sedative properties of cyclizine can be beneficial in some clinical situations, such as reducing anxiety that may exacerbate nausea and vomiting. patsnap.com

The CNS depressant effects of cyclizine are additive with other CNS depressants, such as alcohol, hypnotics, and tranquilizers. medicines.org.uk There are also reports of cyclizine misuse for its sedative and euphoric effects, particularly when combined with other substances like alcohol or opioids. pharmacyregulation.orgbapen.org.uk

Potential for Euphoric and Hallucinogenic Effects

There are numerous reports documenting the misuse of cyclizine, both orally and intravenously, for its potential to induce euphoric and hallucinogenic states. hpra.iencats.iodrugs.commedicines.org.uk This abuse is often linked to its central anticholinergic properties. core.ac.uknih.gov When dosage recommendations are exceeded, users may experience a range of psychiatric effects including disorientation, restlessness, nervousness, euphoria, insomnia, and both auditory and visual hallucinations. ncats.io

The central nervous system effects can also manifest as hyperexcitability, impaired judgment, and in cases of acute toxicity, convulsions and hyperkinesia. hpra.ie Studies into the recreational use of cyclizine have provided data on the prevalence of these effects among individuals who abuse the substance. One retrospective review of intentional cyclizine ingestion by teenagers for abuse purposes highlighted the frequency of these psychoactive symptoms. medsafe.govt.nz

Table 1: Central Nervous System Effects in Teenage Cyclizine Abuse Cases

Symptom Percentage of Patients Reporting
Hallucinations 70%
Confusion/Disorientation 40%
Tachycardia 52%
Systolic Hypertension 69%

Data sourced from a retrospective review of 80 patients under 18 years of age who intentionally ingested cyclizine for abuse. medsafe.govt.nz

The combination of cyclizine with other central nervous system depressants, such as alcohol or opioids like methadone, is reported to be particularly hazardous, as it can enhance the psychoactive effects. medicines.org.uknih.gov

Other Pharmacodynamic Considerations

Impact on Lower Oesophageal Sphincter Pressure

Cyclizine has been demonstrated to have a significant impact on the lower esophageal sphincter (LOS). The LOS is a critical barrier preventing the reflux of gastric contents into the esophagus. Research has shown that cyclizine increases the pressure of the lower esophageal sphincter. This action is considered functionally desirable, particularly in contexts where reducing the risk of gastro-oesophageal reflux and aspiration is important, such as before the induction of general anaesthesia in emergency surgery. hpra.ie

A manometric study conducted on healthy volunteers investigated the effect of intravenous cyclizine on LOS function. The findings indicated a notable increase in LOS pressure following the administration of the drug.

Table 2: Effect of Intravenous Cyclizine on Lower Esophageal Sphincter (LOS) Pressure

Parameter Value
Number of Volunteers 8
Average Increase in LOS Pressure 14.4 cm H₂O

Study conducted on healthy volunteers aged 18-50 years after administration of 25 mg of intravenous cyclizine.

This increase in LOS tone is a distinct pharmacodynamic effect that differentiates cyclizine from some other antiemetics, such as promethazine (B1679618) and droperidol (B1670952), which have been associated with increased gastro-oesophageal reflux. hpra.ie

Non-elevation of Prolactin Levels

An important pharmacodynamic characteristic of cyclizine is that it does not appear to cause an elevation in prolactin levels. This is a significant consideration in certain clinical scenarios, such as treating vomiting associated with radiotherapy for breast cancer, where elevated prolactin could be undesirable. hpra.iemedsafe.govt.nz

While direct quantitative studies measuring prolactin levels before and after cyclizine administration are not extensively detailed in the available literature, product characteristics and clinical guidelines consistently state its non-prolactin-elevating nature. medsafe.govt.nz The mechanism is linked to its action as a histamine H1 receptor antagonist. Studies on other H1 antihistamines suggest that this class of drugs does not typically stimulate prolactin secretion and, in some cases, may even be associated with a decrease in basal prolactin levels. This is in contrast to other classes of antiemetics, such as dopamine (B1211576) antagonists (e.g., metoclopramide), which are well-known to cause hyperprolactinaemia.

Pharmacokinetics of Cyclizine Dihydrochloride

Absorption and Bioavailability

The absorption and bioavailability of cyclizine (B1669395) dihydrochloride (B599025) are key determinants of its clinical efficacy. The following sections explore its journey through the gastrointestinal tract and its subsequent availability to the systemic circulation.

Gastrointestinal Tract Absorption

Cyclizine is well absorbed from the gastrointestinal (GI) tract following oral administration. mims.com The effects of the drug are typically observed within 30 minutes to two hours of ingestion. drugs.commedicines.org.uk

Time to Peak Plasma Concentration (Tmax)

Following a single oral dose of 50 mg of cyclizine in healthy adult volunteers, the peak plasma concentration (Cmax) is reached in approximately two to four hours. drugs.commims.com One study reported a Cmax of about 70 ng/mL occurring at roughly two hours post-administration. drugs.commedicines.org.uk Another study observed a peak blood concentration of 69 ng/mL at the two-hour mark. nih.gov A separate bioequivalence study found the average Tmax to be 3.85 hours for one formulation and 4.34 hours for a reference formulation. nih.gov

Study PopulationDosageTmax (hours)Peak Plasma Concentration (Cmax)Source
Healthy adult volunteers50 mg oral~2~70 ng/mL drugs.commedicines.org.uk
Healthy adult volunteers50 mg oral4 ± 2Not Specified mims.com
Single volunteer50 mg oral269 ng/mL nih.gov
Healthy male volunteers (Test formulation)50 mg oral3.8521.50 ng/mL nih.gov
Healthy male volunteers (Reference formulation)50 mg oral4.3420.39 ng/mL nih.gov

Distribution

Once absorbed, cyclizine dihydrochloride is distributed throughout the body. Its distribution characteristics, including its volume of distribution and ability to cross the blood-brain barrier, are crucial for its pharmacological action.

Volume of Distribution

Cyclizine is extensively distributed throughout the body's tissues. researchgate.net Research in healthy male volunteers following an intravenous dose indicated a mean volume of distribution of 16.50 ± 3.33 L/kg. researchgate.net Another study involving subcutaneous administration reported a median volume of distribution of 23 L/kg. researchgate.net This large volume of distribution suggests that the drug is not confined to the bloodstream and readily enters various tissues. core.ac.uk

Administration RouteStudy PopulationVolume of Distribution (Vd)Source
IntravenousHealthy male volunteers16.50 ± 3.33 L/kg (mean) researchgate.net
SubcutaneousPatients at steady state23 L/kg (median) researchgate.net

Blood-Brain Barrier Penetration

As a first-generation H1 antihistamine, cyclizine readily crosses the blood-brain barrier. smpdb.ca This penetration is attributed to its lipophilicity, relatively low molecular weight, and its lack of recognition by the P-glycoprotein efflux pump, which is present on the endothelial cells of the central nervous system vasculature. nih.gov Its ability to enter the central nervous system is linked to its sedative effects. patsnap.com

Metabolism and Biotransformation

Cyclizine undergoes significant metabolism in the liver before its excretion. mims.comglowm.compatsnap.com The primary pathway for this biotransformation is N-demethylation. mims.commims.com

The main metabolite of cyclizine is the N-demethylated derivative, norcyclizine. medicines.org.ukdrugbank.comdrugs.comhpra.ie This metabolite, also identified as 1-diphenylmethylpiperazine, possesses minimal antihistaminic (H1) activity compared to the parent compound. medicines.org.ukhpra.iemedsafe.govt.nz Studies in greyhounds have identified norcyclizine as the major Phase I metabolite. tandfonline.com

In addition to norcyclizine, other metabolites have been detected in animal studies. Research on greyhounds revealed at least five other basic metabolites (M2-M5), which were tentatively identified as monohydroxylated products based on mass spectrometry data. tandfonline.comtga.gov.au These hydroxylated metabolites are typically excreted as Phase II conjugates, such as glucuronides or sulphates. tandfonline.com While norcyclizine is the primary metabolite in humans, N-glucuronidation is also considered an important metabolic pathway. tga.gov.auresearchgate.net

The metabolic conversion of cyclizine to norcyclizine is thought to involve the cytochrome P450 enzyme system. researchgate.netnih.govebi.ac.uk Specifically, evidence suggests that CYP2D6, a genetically variable enzyme, may play a role in this process. researchgate.netnih.govebi.ac.ukresearchgate.netresearchgate.net This is supported by studies in palliative care patients where the metabolic ratio of cyclizine to norcyclizine varied depending on the individual's CYP2D6 genotype when the drug was administered subcutaneously. researchgate.netnih.govebi.ac.ukresearchgate.net

Furthermore, in vitro studies using human liver microsomes have shown that cyclizine can act as an inhibitor of CYP2D6. tga.gov.auresearchgate.net It has also demonstrated weak inhibition of another cytochrome enzyme, CYP2C9. tga.gov.au

The ratio of cyclizine to its primary metabolite, norcyclizine, has been investigated in clinical settings, showing variation based on the route of administration and patient genetics.

In a study involving palliative care patients receiving continuous subcutaneous (SC) infusions of cyclizine, the median metabolic ratio at steady state was 4.9. researchgate.netnih.govresearchgate.net This ratio was found to be dependent on the patient's CYP2D6 genotype. researchgate.netnih.govresearchgate.net

Conversely, in a group of patients receiving oral cyclizine, the median metabolic ratio was 2.1, and this ratio did not show a significant variation with the CYP2D6 genotype. researchgate.netnih.govebi.ac.ukresearchgate.net

Table 1: Metabolic Ratio of Cyclizine to Norcyclizine

Administration Route Median Metabolic Ratio (Cyclizine:Norcyclizine) Dependence on CYP2D6 Genotype
Subcutaneous (SC) 4.9 researchgate.netnih.govresearchgate.net Yes researchgate.netnih.govresearchgate.net

Elimination

Cyclizine and its metabolites are primarily eliminated from the body through processes other than direct renal clearance of the parent drug.

The plasma elimination half-life of cyclizine varies depending on the route of administration. Following oral administration, the half-life is approximately 20 hours. medicines.org.ukdrugs.comhpra.ie Some studies have reported a biphasic elimination after an oral dose, with an early half-life of 7 hours and a late-phase half-life of 24 hours. tga.gov.auoup.comnih.gov

For intravenous (IV) administration, the terminal elimination half-life is shorter, reported to be approximately 13 to 14 hours. mims.commims.comtga.gov.auconsensus.app In palliative care patients receiving subcutaneous infusions, the median half-life was found to be 13 hours. researchgate.netnih.gov The primary metabolite, norcyclizine, has a plasma elimination half-life of approximately 14 to 20 hours. medicines.org.ukhpra.iemedsafe.govt.nztga.gov.au

Table 2: Plasma Elimination Half-life of Cyclizine

Administration Route Elimination Half-life (t½) Notes
Oral ~20 hours medicines.org.ukdrugs.comhpra.ie Biphasic elimination (7h and 24h) also reported tga.gov.auoup.comnih.gov
Intravenous (IV) ~13.5 hours mims.commims.comtga.gov.autga.gov.au

The urinary excretion of unchanged cyclizine is minimal. Following a single oral dose, less than 1% of the administered dose is recovered in the urine as the parent drug within 24 hours. medicines.org.ukdrugs.comhpra.iemedsafe.govt.nztga.gov.au One study quantified this amount as low as 0.01%. tga.gov.auoup.comnih.gov This indicates that extrarenal clearance, primarily through hepatic metabolism, is the main mechanism for the removal of cyclizine from the body. tga.gov.au

While the parent drug is scarce in urine, its metabolites are present. In animal studies, norcyclizine was found to be excreted unconjugated in urine. tandfonline.com Other hydroxylated metabolites are eliminated as Phase II conjugates, such as glucuronides and/or sulphates. tandfonline.com

Table of Compound Names

Compound Name
Acetylcholine (B1216132)
Benzhydrol
Benzophenone
Chlorcyclizine
Cinnarizine
Cyclizine
This compound
Diphenylmethane
Haloperidol
Histamine (B1213489)
Hydroxyzine

Drug Interactions and Concomitant Substance Effects

Interactions with Central Nervous System Depressants

The concurrent use of cyclizine (B1669395) dihydrochloride (B599025) with other CNS depressants can result in additive effects, significantly increasing the risk of drowsiness, dizziness, and impaired cognitive and motor skills. medicines.org.ukmedicines.org.ukpatsnap.com

Alcohol

Concomitant use of cyclizine and alcohol should be avoided. medicinedirect.co.ukwww.nhs.uk The combination can lead to a dangerous increase in drowsiness and sedation, potentially causing deep sleep, respiratory difficulties, and trouble waking up. medicinedirect.co.ukwww.nhs.uk The antiemetic properties of cyclizine may also mask the signs of alcohol toxicity, potentially increasing its harmful effects. medicines.org.ukmedicines.org.ukmedsafe.govt.nzmedsafe.govt.nzmedicines.org.ukmedicines.org.ukbapen.org.uk

Opioid Analgesics

Cyclizine can enhance the sedative and psychoactive effects of opioid analgesics. pharmacyregulation.orgmedindia.netdrugtodayonline.commedsafe.govt.nz Specifically, it has been noted to increase the soporific (sleep-inducing) effect of pethidine. medicines.org.ukmedicines.org.ukmedsafe.govt.nzmedsafe.govt.nzmedicines.org.uk However, cyclizine may also counteract the beneficial hemodynamic effects of some opioid analgesics. medicines.org.ukmedicines.org.ukmedsafe.govt.nzmedsafe.govt.nzmedicines.org.uk There are reports of cyclizine being misused with opioids like methadone to intensify the psychoactive experience. bapen.org.ukpharmacyregulation.org

Hypnotics and Tranquilizers

When taken with hypnotics (sleeping pills) and tranquilizers, cyclizine can produce additive CNS depressant effects. medicines.org.ukmedicines.org.ukmedsafe.govt.nzmedsafe.govt.nzmedicines.org.uk This can lead to increased sedation and drowsiness. medsafe.govt.nzmedicines.org.uk Caution is advised when using these substances together. medicines.org.ukmedicines.org.ukmedsafe.govt.nzmedsafe.govt.nzmedicines.org.uk

Anaesthetics and Antipsychotics

Additive effects are also observed when cyclizine is used with general anaesthetics and antipsychotic medications. medicines.org.ukmedsafe.govt.nzmedicines.org.ukdrugtodayonline.commims.com The combination can lead to enhanced CNS depression. drugbank.comdrugbank.com For instance, the risk of CNS depression is increased when cyclizine is combined with the antipsychotic quetiapine. drugbank.com

Benzodiazepines

The concurrent use of cyclizine with benzodiazepines, such as alprazolam, can increase side effects like dizziness, drowsiness, confusion, and difficulty concentrating. drugbank.comdrugs.com This combination may also impair thinking, judgment, and motor coordination, particularly in older adults. drugs.com The CNS depressant effects can be additively or synergistically increased. drugs.com

Barbiturates

Cyclizine can have additive effects when taken with barbiturates, leading to enhanced CNS depression. medicines.org.ukmedicines.org.ukdrugtodayonline.com The sedative effects of barbiturates may be enhanced by cyclizine. sahpra.org.za

Interactive Data Tables

Table 1: Summary of Cyclizine Dihydrochloride Interactions with CNS Depressants

Interacting Substance ClassPotential Effects
AlcoholIncreased drowsiness and sedation, masking of alcohol toxicity. medicines.org.ukmedicines.org.ukmedicinedirect.co.ukwww.nhs.ukmedsafe.govt.nzmedsafe.govt.nzmedicines.org.ukbapen.org.uk
Opioid AnalgesicsEnhanced sedative and psychoactive effects. pharmacyregulation.orgmedindia.netdrugtodayonline.commedsafe.govt.nz Counteraction of hemodynamic benefits. medicines.org.ukmedicines.org.ukmedsafe.govt.nzmedsafe.govt.nzmedicines.org.uk
Hypnotics and TranquilizersAdditive CNS depression, leading to increased sedation. medicines.org.ukmedicines.org.ukmedsafe.govt.nzmedsafe.govt.nzmedicines.org.uk
Anaesthetics and AntipsychoticsAdditive CNS depression. medicines.org.ukmedsafe.govt.nzmedicines.org.ukdrugtodayonline.commims.comdrugbank.comdrugbank.com
BenzodiazepinesIncreased dizziness, drowsiness, confusion, and impaired coordination. drugbank.comdrugs.comdrugs.com
BarbituratesAdditive CNS depression and enhanced sedative effects. medicines.org.ukmedicines.org.ukdrugtodayonline.comsahpra.org.za

Interactions with Anticholinergic Agents

Due to its own anticholinergic activity, cyclizine can enhance the side effects of other drugs with similar properties. medicines.org.ukmedsafe.govt.nz This additive effect can lead to a range of symptoms, including dry mouth, blurred vision, urinary retention, and constipation. tga.gov.au In more severe cases, it can result in confusion, hallucinations, and cardiac arrhythmias. drugs.com

Tricyclic Antidepressants

When cyclizine is taken concurrently with tricyclic antidepressants (TCAs), there is an increased risk of additive antimuscarinic effects. medicines.org.ukmedsafe.govt.nz This can potentiate side effects such as drowsiness, dry mouth, blurred vision, constipation, and urinary retention. drugs.com The combination may also lead to an increased risk of central nervous system depression. drugbank.commedindia.net Caution is advised, particularly in the elderly, who may be more susceptible to the central anticholinergic effects of these drugs. drugs.com

MAOIs

The concomitant use of cyclizine with monoamine oxidase inhibitors (MAOIs) can also enhance the antimuscarinic side effects. medicines.org.ukmedsafe.govt.nz Patients taking MAOIs should be advised to consult their healthcare provider before using cyclizine. medicinedirect.co.ukwww.nhs.uk

Atropine

Atropine, a potent anticholinergic drug, can have its effects amplified when used with cyclizine. medicines.org.ukmedsafe.govt.nz This combination can lead to a significant increase in anticholinergic side effects. medicines.org.ukmedsafe.govt.nznsw.gov.au The risk of QTc prolongation, a heart rhythm abnormality, may also be increased when cyclizine is combined with atropine. drugbank.comdrugbank.com

Other Clinically Significant Interactions

Beyond its interactions with anticholinergic agents, cyclizine can also have significant interactions with other classes of drugs.

Pethidine

Cyclizine is known to enhance the soporific (sleep-inducing) effect of pethidine, an opioid analgesic. medicines.org.ukmedsafe.govt.nz While this combination can be used to manage pain and nausea, it can also lead to increased sedation. medscape.com Interestingly, cyclizine may counteract the hemodynamic benefits of opioid analgesics. medicines.org.ukmedsafe.govt.nz

Drugs Affecting Blood Pressure (e.g., Beta-blockers, Alpha Agonists)

Cyclizine may have a hypotensive effect and should be used with caution in patients with hypertension. medsafe.govt.nzmedsafe.govt.nz The interaction between cyclizine and specific antihypertensive drugs like beta-blockers and alpha-agonists requires careful monitoring. patsnap.com In patients with severe heart failure, cyclizine can cause a drop in cardiac output, accompanied by an increase in heart rate, mean arterial pressure, and pulmonary wedge pressure. medsafe.govt.nznih.gov

Interactive Data Table: Summary of this compound Interactions

Interacting Substance/ClassPotential Effect of Interaction with this compound
Anticholinergic Agents Additive anticholinergic side effects (e.g., dry mouth, blurred vision, urinary retention). medicines.org.ukmedsafe.govt.nz
Tricyclic Antidepressants (TCAs)Increased antimuscarinic and sedative effects. medicines.org.ukmedsafe.govt.nzdrugs.compediatriconcall.com
Monoamine Oxidase Inhibitors (MAOIs)Enhanced antimuscarinic side effects. medicines.org.ukmedsafe.govt.nzmedicinedirect.co.ukwww.nhs.uk
AtropineAmplified anticholinergic effects and potential for QTc prolongation. medicines.org.ukmedsafe.govt.nzdrugbank.comdrugbank.com
Other Clinically Significant Interactions
PethidineEnhanced soporific effect. medicines.org.ukmedsafe.govt.nz May counteract hemodynamic benefits of opioids. medicines.org.ukmedsafe.govt.nz
Drugs Affecting Blood PressurePotential for hypotension. medsafe.govt.nzmedsafe.govt.nz In heart failure, may decrease cardiac output and increase heart rate and blood pressure. medsafe.govt.nznih.gov
Beta-blockersClose monitoring required due to potential for interaction. patsnap.com
Alpha AgonistsClose monitoring required due to potential for interaction. patsnap.com

Potential for QTc Prolongation

The effect of cyclizine on the QTc interval—a measure of the time it takes for the heart's ventricles to repolarize after a heartbeat—presents a complex picture. Some clinical guidance suggests that cyclizine is not associated with QTc prolongation, making it a preferred anti-emetic choice in patients at risk for this cardiac abnormality, especially when compared to other agents like ondansetron (B39145) or domperidone. ggcmedicines.org.uk For instance, in patients already taking medications known to prolong the QT interval, such as citalopram, cyclizine has been recommended as a suitable option to avoid additive effects. ggcmedicines.org.uk

However, other pharmacological data indicate that the risk of QTc prolongation can be increased when cyclizine is used concurrently with a wide range of other medications. drugbank.com These potential interactions span numerous drug classes. The risk or severity of QTc prolongation may be elevated when cyclizine is combined with substances such as certain antiarrhythmics (e.g., ajmaline), antipsychotics, antibiotics (e.g., ciprofloxacin, clarithromycin), and other antihistamines (e.g., chlorcyclizine, diphenhydramine). drugbank.comdrugbank.com Therefore, while cyclizine on its own may not be a primary concern for QTc prolongation, its potential to exacerbate this effect in the presence of other QTc-prolonging agents warrants consideration. drugbank.com

Impact on Metabolism of Other Drugs

This compound has been shown to exert a notable influence on the metabolism of other drugs, primarily through its inhibitory effects on specific cytochrome P450 (CYP) enzymes. researchgate.net The most significant of these is its marked, concentration-dependent inhibition of CYP2D6. nih.gov The metabolism of cyclizine itself to its metabolite, norcyclizine, may involve the CYP2D6 enzyme, and there is evidence that cyclizine acts as an inhibitor of this pathway. researchgate.netresearchgate.net

In-vitro studies using human liver microsomes have quantified this inhibitory effect. Research demonstrated that cyclizine, along with four other H1-antihistamines, significantly inhibited CYP2D6-mediated reactions. nih.gov Specifically, cyclizine was found to inhibit the CYP2D6-mediated bufuralol (B1668043) 1'-hydroxylation with a 50% inhibitory concentration (IC50) value of 32-109 microM. nih.gov

Furthermore, cyclizine has demonstrated inhibitory effects on another CYP enzyme, CYP2C9, although to a lesser extent than its effect on CYP2D6. researchgate.net This inhibition of CYP2C9 was observed at concentrations that are generally higher than those typically found in plasma. nih.gov The study identified an IC20 value (the concentration causing 20% inhibition) of 85 microM for cyclizine on tolbutamide (B1681337) 4-methylhydroxylation, a reaction mediated by CYP2C9. researchgate.netnih.gov This suggests that the potential for clinically significant interactions via CYP2C9 inhibition is lower than for CYP2D6. nih.gov The inhibition of CYP2D6 is particularly relevant for individuals who are poor metabolizers for this enzyme or for patients taking concurrent medications that are substrates of CYP2D6. researchgate.netnih.gov

Table 1: In-Vitro Inhibitory Effects of Cyclizine on CYP Enzymes

CYP EnzymeIndex ReactionInhibitory ConcentrationReference
CYP2D6 Bufuralol 1'-hydroxylationIC50: 32-109 µM nih.gov
CYP2C9 Tolbutamide 4-methylhydroxylationIC20: 85 µM researchgate.netnih.gov

Toxicology and Safety Profile of Cyclizine Dihydrochloride

Acute and Chronic Toxicity Studies in Animal Models

Cyclizine (B1669395) dihydrochloride (B599025) has been the subject of various toxicity studies in animal models to ascertain its safety profile. Acute toxicity studies in mice have determined the 50% lethal dose (LD50). For intraperitoneal administration, the LD50 values were in the range of 69–82 mg/kg, while for oral administration, the value was approximately double at 165 mg/kg. tga.gov.aulgcstandards.com Chronic toxicity studies conducted on male rats, with cyclizine incorporated into their diet at concentrations from 0.25 to 1 gm/kg of diet, have also been performed. psu.edu Repeat-dose toxicity studies involving dietary administration in rats noted liver changes, such as enlargement or spots at a dose of 142 mg/kg/day, and a lighter color at doses of 26 and 59 mg/kg/day. tga.gov.au Pulmonary edema was also observed at the 142 mg/kg/day dose. tga.gov.au

Teratogenicity Studies and Their Human Relevance

Some animal studies have suggested that cyclizine may have teratogenic effects. drugs.commedicines.org.uk Evidence of resorptions and malformations has been observed in rats, mice, and rabbits following oral administration of cyclizine during gestation. tga.gov.au In rabbits, a dose-dependent increase in fetal malformations, including issues with eye development, spina bifida, and microcephaly, was noted with a threshold dose of approximately 25 mg/kg/day. tga.gov.au Another study, however, reported that cyclizine was not teratogenic in rats at oral doses up to 65 mg/kg and in rabbits at up to 75 mg/kg. medicines.org.uk

The relevance of these animal studies to humans is not fully known. drugs.commedicines.org.uk However, despite the teratogenic findings in some animal studies, human exposure to cyclizine has not been associated with an increased risk of birth defects. researchgate.net Epidemiological data from studies in human pregnancies have not found evidence of teratogenicity. medicines.org.uk A meta-analysis of 24 controlled studies, which included over 200,000 first-trimester exposures to antihistamines, found no increased risk for congenital defects in babies whose mothers had used them during the first trimester. researchgate.net

Carcinogenicity Studies

Long-term animal studies to specifically determine the carcinogenic potential of cyclizine have not been conducted. drugs.commedicines.org.uk However, long-term studies where cyclizine was administered in combination with nitrate (B79036) did not indicate any carcinogenicity. drugs.commedicines.org.uk The International Agency for Research on Cancer (IARC) has not listed cyclizine as a carcinogen. lgcstandards.com The genotoxic potential of cyclizine has not been extensively investigated, with very limited testing, such as a single bacterial mutation assay. tga.gov.au

Fertility Studies

Animal studies have been conducted to evaluate the effect of cyclizine on fertility. In a study involving the prolonged administration of cyclizine to male and female rats for 90-100 days, there was no evidence of impaired fertility at dose levels of approximately 15 and 25 mg/kg/day. drugs.commedicines.org.uk There is no experiential data on the effect of cyclizine hydrochloride on human fertility. drugs.commedicines.org.uk However, it is not believed to affect fertility in either men or women. www.nhs.uk

Neuropsychiatric Adverse Effects

Sedation and Drowsiness

Sedation and drowsiness are commonly reported neuropsychiatric adverse effects of cyclizine. wikipedia.orgwww.nhs.uk As a histamine (B1213489) H1 receptor antagonist, cyclizine can cause central nervous system depression. drugs.comnih.gov While it is characterized as having a low incidence of drowsiness, it can still occur. drugs.commedicines.org.uk Studies designed to detect drowsiness did not find sedation in healthy adults who took a single therapeutic oral dose (50 mg) of cyclizine. drugs.commedicines.org.ukmedsafe.govt.nz However, patients are generally cautioned that cyclizine may have additive effects with other central nervous system depressants like alcohol, hypnotics, and tranquilizers. drugs.commedicines.org.uk

Disorientation, Restlessness, Nervousness, Euphoria

In addition to sedation, other neuropsychiatric adverse effects have been reported with cyclizine use, particularly when dosage recommendations are exceeded. drugs.com These can include disorientation, restlessness, nervousness, and euphoria. drugs.commedsafe.govt.nz There have been reports of cyclizine abuse, either orally or intravenously, for its euphoric or hallucinatory effects. medsafe.govt.nzbapen.org.uk The concomitant misuse of cyclizine with large amounts of alcohol is considered particularly dangerous. medsafe.govt.nzbapen.org.uk

Data Table: Summary of Key Toxicological and Safety Findings for Cyclizine Dihydrochloride

Aspect Finding Source
Acute Toxicity (Mouse) Oral LD50: 165 mg/kg; Intraperitoneal LD50: 69-82 mg/kg tga.gov.aulgcstandards.com
Teratogenicity (Animal) Some studies suggest teratogenic effects (e.g., in rabbits at ≥25 mg/kg/day), while others show no effect. tga.gov.audrugs.commedicines.org.uk
Teratogenicity (Human) No evidence of increased risk for birth defects in human exposure. researchgate.net
Carcinogenicity No long-term studies on cyclizine alone; no carcinogenicity found when administered with nitrate. drugs.commedicines.org.uk
Fertility (Rat) No evidence of impaired fertility at doses up to 25 mg/kg/day for 90-100 days. drugs.commedicines.org.uk
Common Neuropsychiatric Effects Drowsiness, sedation. wikipedia.orgwww.nhs.uk
Other Neuropsychiatric Effects Disorientation, restlessness, nervousness, euphoria (especially with high doses). drugs.commedsafe.govt.nz

Hallucinations (Auditory and Visual)

The use of cyclizine has been associated with both auditory and visual hallucinations. medicines.org.ukmedicines.org.uk These psychiatric disturbances are particularly noted when recommended dosages are surpassed. medicines.org.ukmedsafe.govt.nz Reports indicate that individuals may see or hear things that are not truly there. medicines.org.ukmedicines.org.uk There are also documented instances of cyclizine abuse, either orally or intravenously, specifically for its euphoric or hallucinatory effects. medicines.org.ukmedsafe.govt.nz A study on cyclizine abuse by teenagers in Utah found that hallucinations were a notable symptom in 70% of the cases reviewed. nih.gov These central nervous system effects are a key feature of acute toxicity from cyclizine. medicines.org.ukmedicines.org.ukpillintrip.com

Convulsions and Seizures

Convulsions and seizures are serious central nervous system effects associated with cyclizine, particularly in cases of overdose. medicines.org.ukmedicines.org.ukdrugs.com Younger children are noted to be more susceptible to convulsions. medicines.org.ukdrugs.com Research indicates that the incidence of convulsions in children under the age of 5 is approximately 60% when the ingested oral dose exceeds 40 mg/kg. medicines.org.uk An oral dose of 5 mg/kg is considered likely to be associated with at least one clinical symptom of toxicity, which can include convulsions. medicines.org.ukdrugs.com In cases of acute overdosage, parenteral anticonvulsant therapy may be necessary to control convulsions. medicines.org.uk

Extrapyramidal Motor Disturbances (Dystonia, Dyskinesia, Chorea, Tremor)

Cyclizine has been reported to cause a variety of extrapyramidal motor disturbances. medsafe.govt.nzpillintrip.comdrugs.com These movement disorders can include:

Dystonia: Involuntary muscle contractions. medsafe.govt.nzdrugs.comdrugs.com

Dyskinesia: Abnormal, uncontrollable, involuntary movements. medsafe.govt.nzdrugs.comdrugs.com

Generalized Chorea: Involuntary, irregular, and unpredictable muscle movements. medsafe.govt.nzdrugs.comdrugs.com

Tremor: An involuntary, rhythmic muscle contraction leading to shaking movements. medsafe.govt.nzdrugs.comdrugs.com

These effects are considered part of the central nervous system side effects of the drug. medsafe.govt.nzdrugs.com

Decreased Consciousness and Transient Speech Disorders

Decreased levels of consciousness are a reported adverse effect of cyclizine. medsafe.govt.nzdrugs.comdrugs.com In rare cases, patients have experienced a depressed level of consciousness or even loss of consciousness. medicines.org.ukdrugs.com Additionally, transient speech disorders have been associated with cyclizine use. medicines.org.ukmedsafe.govt.nzdrugs.com These effects are part of the spectrum of central nervous system disturbances that can occur with cyclizine. medsafe.govt.nzpillintrip.comdrugs.com

Cardiovascular Adverse Effects

Tachycardia and Hypertension

Cyclizine can induce cardiovascular adverse effects, including tachycardia (a heart rate over 100 beats per minute) and hypertension (high blood pressure). mims.commedicines.org.ukdrugs.com Tachycardia is a noted symptom of acute toxicity and can also manifest as palpitations or arrhythmias. medicines.org.ukmedsafe.govt.nzdrugs.com In patients with severe heart failure, cyclizine may lead to a decrease in cardiac output accompanied by increases in heart rate and mean arterial pressure. medicines.org.ukdrugs.comtga.gov.au A study on teenage cyclizine abuse found that tachycardia was present in 52% and systolic hypertension in 69% of patients who presented to a hospital. nih.gov

Hypotension

Cyclizine can induce hypotension, or low blood pressure. drugs.comglowm.commedicines.org.uk This effect is a recognized cardiovascular side effect of the medication. drugs.comglowm.com Patients should be monitored for signs of hypotension, such as light-headedness or fainting, especially when initiating treatment. drugs.com

Considerations in Severe Heart Failure or Acute Myocardial Infarction

The use of cyclizine in patients with severe heart failure or acute myocardial infarction requires significant caution due to its potential for detrimental hemodynamic effects. nih.govmedicines.org.ukmedsafe.govt.nz

Research Findings on Hemodynamic Effects:

A study involving 11 patients with severe heart failure demonstrated that intravenous cyclizine administration led to significant increases in:

Systemic arterial pressure nih.gov

Pulmonary arterial pressure nih.gov

Right and left ventricular filling pressures nih.gov

Furthermore, cyclizine was found to counteract the beneficial venodilatory effects of diamorphine, a medication often used in the management of these cardiac conditions. nih.gov In these patients, cyclizine can cause a decrease in cardiac output, which is accompanied by an increase in heart rate, mean arterial pressure, and pulmonary wedge pressure. medicines.org.ukmedsafe.govt.nzmedicines.org.uk These findings have led to the recommendation that cyclizine should be avoided in patients with heart failure and those who have experienced an acute myocardial infarction. nih.govnih.gov

Table 1: Hemodynamic Effects of Intravenous Cyclizine in Severe Heart Failure

Parameter Effect of Cyclizine Administration Citation
Systemic Arterial Pressure Significant Increase nih.gov
Pulmonary Arterial Pressure Significant Increase nih.gov
Right Ventricular Filling Pressure Significant Increase nih.gov
Left Ventricular Filling Pressure Significant Increase nih.gov
Cardiac Output Potential Decrease medicines.org.ukmedsafe.govt.nzmedicines.org.uk
Heart Rate Potential Increase medicines.org.ukmedsafe.govt.nzmedicines.org.uk
Mean Arterial Pressure Potential Increase medicines.org.ukmedsafe.govt.nzmedicines.org.uk
Pulmonary Wedge Pressure Potential Increase medicines.org.ukmedsafe.govt.nzmedicines.org.uk

Gastrointestinal and Urogenital Adverse Effects

The anticholinergic properties of cyclizine are responsible for several common adverse effects impacting the gastrointestinal and urogenital systems. wikipedia.orgglowm.com

Dry Mouth and Constipation

Dry mouth is a very common side effect of cyclizine. wikipedia.orgglowm.comwww.nhs.uk Constipation is also a frequently reported gastrointestinal issue. wikipedia.orgglowm.comwww.nhs.ukontosight.aipatsnap.com These effects are a direct result of the drug's antimuscarinic action. wikipedia.org

Urinary Retention

Urinary retention, the inability to completely empty the bladder, is another significant anticholinergic side effect of cyclizine. wikipedia.orgglowm.commedicines.org.ukontosight.aipatsnap.com This can manifest as difficulty or slowness in passing urine. medicines.org.uk Caution is advised in patients with conditions that may predispose them to urinary retention, such as prostatic hypertrophy. wikipedia.orgmedicines.org.uk

Exacerbation of Gastrointestinal Obstructive Disorders

Due to its anticholinergic effects, cyclizine should be used with caution in patients with obstructive diseases of the gastrointestinal tract. medicines.org.ukmedsafe.govt.nzmedsafe.govt.nz The medication can potentially worsen these conditions. medsafe.govt.nz

Hematological Adverse Effects (e.g., Agranulocytosis, Leukopenia)

Although rare, serious hematological adverse effects have been reported with cyclizine use. medicines.org.uk These include:

Agranulocytosis: A severe and dangerous reduction in the number of granulocytes, a type of white blood cell, making individuals more susceptible to infection. medicines.org.ukmedicines.org.ukmedicines.org.uk

Leukopenia: A decrease in the total number of white blood cells. drugs.commedicines.org.uk

Hemolytic anemia: A disorder in which red blood cells are destroyed faster than they can be made. medicines.org.uk

Thrombocytopenia: A condition characterized by abnormally low levels of platelets in the blood. drugs.commedicines.org.uk

Patients who experience unexplained bruising, bleeding, or an increase in infections while taking cyclizine should seek medical advice, as these may be signs of these hematological complications. medicines.org.uk

Table 2: Hematological Adverse Effects of this compound

Adverse Effect Description Citation
Agranulocytosis A severe reduction in granulocytes, increasing infection risk. medicines.org.ukmedicines.org.ukmedicines.org.uk
Leukopenia A decrease in the total number of white blood cells. drugs.commedicines.org.uk
Hemolytic Anemia Premature destruction of red blood cells. medicines.org.uk
Thrombocytopenia Abnormally low levels of platelets. drugs.commedicines.org.uk

Abuse Potential and Overdose Manifestations

Reported Cases of Abuse (Oral and Intravenous)

There are multiple reports of cyclizine being abused, both orally and intravenously, for its euphoric and hallucinatory effects. drugs.commedsafe.govt.nzgmmmg.nhs.ukbapen.org.ukbapen.org.ukpillintrip.comresearchgate.net The misuse of cyclizine is a known issue, with individuals seeking its sedative and euphoric properties. pharmacyregulation.org Cases of intravenous abuse often involve crushing oral tablets and injecting the solution. gmmmg.nhs.uk This practice has been observed among various populations, including teenagers and patients in hospital settings. researchgate.netresearchgate.net The abuse of cyclizine, particularly through intravenous administration, has been linked to seeking a "high" or experiencing hallucinations. gmmmg.nhs.ukbapen.org.uk Reports from poison control centers and case studies have documented intentional ingestion of cyclizine for reasons of abuse, with hallucinations being a commonly reported symptom. nih.gov

Combination Misuse with Alcohol and Opioids (e.g., Methadone)

Cyclizine is frequently misused in combination with other central nervous system depressants, such as alcohol and opioids, which enhances its effects. pharmacyregulation.org The concurrent use of cyclizine and large amounts of alcohol is particularly hazardous because cyclizine's anti-emetic properties can increase the toxicity of alcohol by preventing vomiting. drugs.commedsafe.govt.nzgmmmg.nhs.ukbapen.org.ukbapen.org.uk

A significant pattern of misuse involves the combination of cyclizine with opioids, particularly methadone. bapen.org.ukpharmacyregulation.orgnih.govwikipedia.org Individuals who use methadone recreationally may take cyclizine to intensify the psychoactive effects. gmmmg.nhs.ukbapen.org.ukbapen.org.ukpharmacyregulation.orgwikipedia.org A study of opiate dependents receiving methadone identified a group who habitually abused cyclizine intravenously with their methadone dose. nih.gov This combination was reported to produce intense stimulation, hallucinations, and sometimes aggressive behavior. nih.govconsensus.app The aim of this co-abuse is often to enhance the euphoric effects of the opioid. gmmmg.nhs.ukbapen.org.ukpharmacyregulation.org

Risks of Psychoactive Effects and Addiction

The abuse of cyclizine is driven by its potential to produce psychoactive effects, including euphoria and hallucinations. drugs.commedsafe.govt.nzbapen.org.ukresearchgate.net These effects are attributed to its central anticholinergic and antihistaminic properties. bapen.org.ukpharmacyregulation.org The hallucinations can be both auditory and visual. drugs.commedsafe.govt.nz

There is a recognized risk of developing dependence and addiction to cyclizine. gmmmg.nhs.ukbapen.org.ukbapen.org.ukresearchgate.netbapen.org.uk Reports have documented addictive and drug-seeking behaviors in some patients. bapen.org.uk While it is considered unlikely for addiction to develop from prescribed use for legitimate medical reasons, the potential exists, especially with long-term or high-dose use. researchgate.netwww.nhs.uk Cases of dependence have been reported, and it is acknowledged that healthcare professionals may have a lack of understanding regarding the addiction potential of cyclizine. gmmmg.nhs.uk

Overdose can lead to a range of symptoms stemming from both peripheral anticholinergic effects and central nervous system effects. drugs.commedicines.org.ukmedsafe.govt.nz

Table of Overdose Manifestations

System Symptoms
Peripheral Anticholinergic Dry mouth, nose, and throat; blurred vision; tachycardia; urinary retention. drugs.commedicines.org.ukmedsafe.govt.nz

| Central Nervous System | Drowsiness, dizziness, incoordination, ataxia, weakness, hyperexcitability, disorientation, impaired judgment, hallucinations, hyperkinesia, extrapyramidal motor disturbances, convulsions, hyperpyrexia, and respiratory depression. drugs.commedicines.org.ukmedsafe.govt.nz |

Clinical Symptoms of Acute Toxicity and Overdose

Acute toxicity and overdose of this compound manifest through a range of clinical symptoms, primarily stemming from its effects on the central nervous system and its peripheral anticholinergic activity. medsafe.govt.nzdrugs.commedsafe.govt.nz The presentation of toxicity can involve a variety of systems, and the severity of symptoms can differ among individuals.

Peripheral anticholinergic symptoms arise from the blockade of muscarinic receptors outside of the central nervous system. medsafe.govt.nzmedsafe.govt.nz These effects include dryness of the mouth, nose, and throat, blurred vision, tachycardia (an abnormally fast heart rate), and urinary retention. medsafe.govt.nzdrugs.commedsafe.govt.nz

Central nervous system (CNS) effects are often more pronounced and can be severe. medsafe.govt.nzdrugs.com Initial symptoms may include drowsiness, dizziness, weakness, and incoordination or ataxia. medsafe.govt.nzdrugs.commedsafe.govt.nz However, a state of hyperexcitability may also occur, characterized by restlessness, disorientation, impaired judgment, and hallucinations, which can be both auditory and visual. medsafe.govt.nzdrugs.com

Motor disturbances are a significant feature of cyclizine toxicity. medsafe.govt.nz These can range from hyperkinesia (excessive movement) and muscle twitching or spasms to more severe extrapyramidal symptoms like dystonia (involuntary muscle contractions), dyskinesia (abnormal, involuntary movements), and generalized chorea (jerky, involuntary movements). medsafe.govt.nzdrugs.com Tremors and convulsions have also been reported, with younger children being particularly susceptible to seizures. medsafe.govt.nzdrugs.commedsafe.govt.nz In children under five, the incidence of convulsions is approximately 60% when the ingested oral dose exceeds 40 mg/kg. medsafe.govt.nz

In severe cases of overdose, more life-threatening symptoms can develop, including hyperpyrexia (dangerously high body temperature), respiratory depression, and decreased consciousness. medsafe.govt.nzdrugs.commedsafe.govt.nz Rapid intravenous administration can precipitate symptoms similar to those seen in an overdose. medsafe.govt.nzmedsafe.govt.nz

Table 1: Clinical Symptoms of this compound Acute Toxicity and Overdose

Systemic EffectSymptom
Peripheral Anticholinergic Dry mouth, nose, and throat. medsafe.govt.nzdrugs.com
Blurred vision. medsafe.govt.nzdrugs.com
Tachycardia (fast heart rate). medsafe.govt.nzdrugs.com
Urinary retention. medsafe.govt.nzdrugs.com
Central Nervous System Drowsiness / Somnolence. medsafe.govt.nzdrugs.com
Dizziness. medsafe.govt.nzdrugs.com
Incoordination / Ataxia. medsafe.govt.nzdrugs.com
Weakness / Asthenia. medsafe.govt.nzdrugs.com
Hyperexcitability / Restlessness. medsafe.govt.nzdrugs.com
Disorientation / Confusion. medsafe.govt.nzdrugs.com
Impaired judgement. medsafe.govt.nzdrugs.com
Hallucinations (visual and auditory). medsafe.govt.nzdrugs.com
Transient speech disorders. medsafe.govt.nzdrugs.com
Decreased consciousness. medsafe.govt.nzdrugs.com
Respiratory depression. medsafe.govt.nzdrugs.com
Motor Disturbances Hyperkinesia. medsafe.govt.nz
Extrapyramidal motor disturbances. medsafe.govt.nzdrugs.com
Dystonia / Dyskinesia. medsafe.govt.nzdrugs.com
Tremor. drugs.com
Muscle spasms / Twitching. drugs.com
Convulsions / Seizures. medsafe.govt.nzdrugs.com
Other Hyperpyrexia (high temperature). medsafe.govt.nz
Hypertension / Hypotension. drugs.com

Fatalities Associated with Cyclizine Overdose

While often perceived as a safe, over-the-counter medication, overdose of cyclizine can be fatal. oup.com Case reports in toxicological literature, though infrequent, highlight the potential for lethal outcomes. oup.comresearchgate.net These fatalities underscore the risks associated with exceeding recommended doses and question the general safety perception of the drug. oup.com

Reports of deaths specifically attributed to cyclizine toxicity have been documented. pharmacyregulation.org In one recent case, a patient with a known history of cyclizine misuse and an eating disorder passed away from cyclizine toxicity after purchasing the drug from a pharmacy. pharmacyregulation.org

Forensic investigations have identified lethal concentrations of cyclizine in post-mortem analyses. In a case published in 1989, a fatality resulting from a cyclizine overdose was documented with a measured blood concentration of 80 micrograms/mL. nih.govoup.com Another report from 2013 detailed the suicide of a 22-year-old female where toxicological analysis revealed a high femoral blood concentration of cyclizine at 16 mg/L, along with meclozine and ethanol (B145695). oup.com The authors concluded that cyclizine was the principal drug involved in the fatality. oup.com

The growing concern over the misuse of sedating antihistamines is linked to a rising trend in deaths related to these substances. pharmacyregulation.org This trend may be influenced by their increased availability and a perception of negligible danger from both the public and healthcare professionals. pharmacyregulation.org

Table 2: Documented Fatalities Associated with Cyclizine Overdose

Year PublishedCase DetailsCyclizine Concentration in BloodOther Substances Detected
1989Overdose fatality. nih.govoup.com80 µg/mL. nih.govoup.comNot specified.
2014Suicide of a 22-year-old female. oup.com16 mg/L (femoral blood). oup.comMeclozine (0.2 mg/L), Ethanol (0.16 g/dL). oup.com
2024Fatality in a patient with a history of cyclizine misuse. pharmacyregulation.orgNot specified.Not specified.

Post-operative Misuse and Addiction

Cyclizine, commonly administered as an anti-emetic in the post-operative period, has a recognized potential for misuse and addiction. ed.ac.uknih.govresearchgate.net Its euphoric and hallucinatory effects are the primary drivers for its abuse. pharmacyregulation.orgbapen.org.uk

A specific case of post-operative addiction has been reported in medical literature, highlighting the risk even when the drug is administered at recommended doses in a clinical setting. ed.ac.uknih.gov The case involved a 51-year-old woman who developed an addiction to intravenous cyclizine following its regular administration for post-operative nausea and vomiting. ed.ac.uknih.gov This was the first documented instance of cyclizine misuse developing directly from post-operative treatment. nih.gov Prescribers should therefore be aware of cyclizine's potential as a drug of abuse. ed.ac.uknih.gov

The misuse of cyclizine is not limited to the post-operative context. It is known to be abused, either orally or intravenously, for its psychoactive properties. bapen.org.ukresearchgate.net This abuse is reported among various populations, including opioid dependents who may combine it with methadone to enhance the psychoactive experience. oup.comresearchgate.net This combination is reported to produce intense stimulation, hallucinations, and occasionally aggressive behavior or seizures. researchgate.net

The addictive potential of cyclizine is significant enough that it is recommended to be regarded as a medication that may cause dependence, similar to opiates. bapen.org.uk This is particularly relevant for patients requiring long-term treatment for conditions like dysmotility, where addictive and drug-seeking behaviors have been documented. bapen.org.uk

Analytical Methodologies for Cyclizine Dihydrochloride

Quantitation in Biological Fluids and Pharmaceutical Formulations

The accurate quantitation of Cyclizine (B1669395) dihydrochloride (B599025) in biological matrices and pharmaceutical products is essential for clinical monitoring and quality control. A variety of analytical methodologies have been developed and validated for this purpose, ranging from classical spectrophotometric techniques to advanced hyphenated chromatographic systems.

Spectrophotometric Methods

Spectrophotometry offers a simple, cost-effective, and accessible approach for the determination of Cyclizine. These methods are typically based on the formation of a colored product that can be measured in the visible region of the electromagnetic spectrum.

Azo Dyes

One established spectrophotometric technique involves the reaction of cyclizine with various azo dyes to form colored ion-associate or ion-pair complexes that can be extracted into an organic solvent, such as chloroform, for measurement. mdpi.comresearchgate.net Two sensitive methods have been developed based on this principle: Method A utilizes mono-acid azo dyes like Sudan I and Sudan II, while Method B employs bi-azo dyes such as Sudan III, Sudan IV, and Sudan Red 7B. mdpi.com The stoichiometry of the reaction was determined to be 1:2 for cyclizine to mono-azo dyes and 1:1 for cyclizine to bi-azo dyes. mdpi.com These methods have been successfully applied to the determination of cyclizine in both pure form and pharmaceutical formulations. mdpi.comresearchgate.net

Table 1: Analytical Parameters for Spectrophotometric Determination of Cyclizine using Azo Dyes mdpi.com

Reagent λ max (nm) Beer's Law Range (μg/mL)
Sudan I 480 4.2–52.0
Sudan II 550 5.4–96.0
Sudan III 500 3.5–43.0
Sudan IV 530 4.4–80.0

| Sudan Red 7B | 570 | 0.6–18.0 |

Charge Transfer Complexes

Another spectrophotometric approach is based on the formation of a charge-transfer (CT) complex. nih.gov In this type of interaction, an electron-rich molecule (the donor) transfers electron density to an electron-deficient molecule (the acceptor). nih.gov For the analysis of Cyclizine dihydrochloride, a method has been developed where the drug acts as an electron donor and reacts with m-dinitrobenzene in a basic medium. youtube.com This reaction forms a purple-colored charge-transfer complex, which can be quantified spectrophotometrically at a wavelength of 540 nm. youtube.com This method is suitable for the routine analysis of cyclizine hydrochloride in both pure substance and dosage forms. youtube.com

Chromatographic Techniques

Chromatographic techniques provide superior selectivity and sensitivity, making them the methods of choice for analyzing complex samples like biological fluids.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of cyclizine in pharmaceutical formulations. nih.govresearchgate.net A common approach is reversed-phase HPLC (RP-HPLC) using a C18 column. nih.govresearchgate.net

One validated method employs a C18 column (150 x 4.6 mm, 5 µm) with an isocratic mobile phase consisting of 10mM ammonium (B1175870) acetate, acetonitrile (B52724), and triethylamine (B128534) (64:35:1 v/v/v) at a flow rate of 1.0 mL/min. nih.gov Detection is typically performed using a UV detector set at 254 nm. nih.gov Another method for analyzing a combination tablet containing cyclizine hydrochloride, caffeine, and vitamin B6 utilized a µBondapak C18 column with a mobile phase of acetonitrile and 1.5% diethylamine (B46881) (pH adjusted to 4.5) (30:70) and UV detection at 225 nm. This method demonstrated linearity for cyclizine hydrochloride in the range of 41.69-208.44 µg/mL. HPLC methods have proven to be accurate and repeatable for routine quality control analysis.

Table 2: Examples of HPLC Methods for this compound Determination

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Application
C18 (150 x 4.6 mm, 5 µm)10mM Ammonium Acetate : Acetonitrile : Triethylamine (64:35:1)1.0254Pharmaceutical Formulation nih.gov
µBondapak C18 (250 x 4.6 mm, 10 µm)Acetonitrile : 1.5% Diethylamine (pH 4.5) (30:70)1.5225Compound Tablets
C18Phosphate (B84403) buffer (pH 3) : Acetonitrile (7:3)N/AElectrochemicalSerum and Urine researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC, including higher resolution, increased sensitivity, and significantly shorter run times. A green and validated UPLC method has been developed for the determination of cyclizine and its pharmacopeial impurities, 1-methyl piperazine (B1678402) and diphenylmethanol (B121723). This separation was achieved on a system using a mobile phase of ethanol (B145695) and acidic water (pH 5, adjusted by orthophosphoric acid) in a 60:40 (%v/v) ratio at a flow rate of 0.2 mL/min, with UV detection at 210.0 nm. This eco-friendly method is reliable and time-saving, making it suitable for the quantification of cyclizine in its parenteral formulation for routine quality control.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique, making it the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices such as plasma and serum.

Several rapid and simple LC-MS/MS assays have been developed and validated for the quantification of cyclizine and its main metabolite, norcyclizine, in human plasma. One method involves a simple protein precipitation step with acetonitrile for sample preparation. The chromatographic separation is achieved on a C8 analytical column using a linear gradient of methanol (B129727) and 0.05% formic acid, with a total analysis time of just 4 minutes. Detection by MS/MS is performed using electrospray ionization (ESI) in the positive mode with multiple reaction monitoring (MRM) of specific precursor to product ion transitions (e.g., 267.2/167.2 for cyclizine). This method demonstrated excellent linearity over a range of 2-200 ng/mL, with a lower limit of quantification (LLOQ) of 2 ng/mL.

Another LC-MS/MS method for serum involves a liquid-liquid extraction with dichloromethane. Analysis is performed on a Luna C18 reversed-phase column coupled with an ion-trap mass spectrometer. This method was found to be linear over a calibration range of 2.5-100 ng/mL and had a limit of detection (LOD) of 1 ng/mL.

Table 3: Validated LC-MS/MS Methods for Cyclizine Quantitation in Biological Fluids

MatrixSample PreparationColumnKey MS/MS ParametersLinearity Range (ng/mL)LLOQ (ng/mL)
Human Plasma Protein PrecipitationC8 (50 mm x 2.0 mm)ESI+, MRM transition 267.2/167.22-2002
Human Serum Liquid-Liquid ExtractionLuna C18ESI+, Ion-Trap2.5-100N/A (LOD = 1)

Thin-Layer Chromatography (TLC) combined with densitometric scanning is a quantitative planar chromatographic technique. A validated TLC-densitometry method has been established for the determination of cyclizine in the presence of its impurities. The method utilizes silica (B1680970) gel 60 F254 plates as the stationary phase and a developing system (mobile phase) composed of ethyl acetate, isopropanol, and ammonia (B1221849) (9.5:1:0.5, by volume). After development, the separated bands are quantified by scanning densitometry at a wavelength of 210.0 nm. This approach is accurate and reliable for quality control purposes in parenteral formulations.

Capillary Zone Electrophoresis

Capillary Zone Electrophoresis (CZE) has emerged as a powerful technique for the analysis of this compound. nih.gov This method separates ions based on their electrophoretic mobility, which is dependent on the ion's charge-to-mass ratio. youtube.com In a typical CZE setup, a sample is introduced into a narrow capillary tube filled with a conductive buffer solution. youtube.com The application of a high voltage electric field causes the ions to migrate towards the electrode with the opposite charge at different velocities, enabling their separation. youtube.com

A validated CZE method for the determination of cyclizine hydrochloride in tablets and suppositories utilizes a 50mM phosphate buffer at pH 2.3. nih.gov The separation is achieved with an applied voltage of 25 kV, and detection is performed at a wavelength of 200 nm to enhance sensitivity. nih.gov Using an uncoated fused-silica capillary, this method can resolve cyclizine and an internal standard, such as chlorcyclizine, in under 7 minutes. nih.gov The simplicity of CZE, also known as free solution capillary electrophoresis, lies in the homogeneity of the buffer solution and the constant field strength along the capillary. sciex.com The technique's high efficiency is attributed to the use of high voltages and narrow-bore capillaries, which facilitates the electroosmotic and electrophoretic flow of the buffer and ionic species. sciex.com

Potentiometric Methods

Potentiometric methods, utilizing ion-selective electrodes (ISEs), offer a simple, rapid, and cost-effective approach for the determination of this compound. electrochemsci.org These methods are based on the measurement of the potential difference between an indicator electrode and a reference electrode, which is proportional to the concentration of the analyte. electrochemsci.org

A PVC membrane sensor has been developed for the selective potentiometric determination of cyclizine. electrochemsci.orgresearchgate.net This sensor is typically prepared with an ion-pair complex of cyclizine, such as cyclizine-phosphotungstate or cyclizine-tetraphenyl borate, as the electro-active material within a PVC matrix containing a plasticizer like di-butyl phthalate (B1215562) (DBP). electrochemsci.orgjgtps.com The electrode exhibits a Nernstian response to cyclizine concentration over a wide range. For instance, a sensor based on a cyclizine-phosphotungstate ion-pair complex demonstrated a linear concentration range of 3.5 x 10⁻⁷ to 1.0 x 10⁻² M with a detection limit of 1.5 x 10⁻⁷ M and a slope of 50.5 mV per decade. jgtps.com Another study reported a calibration graph slope of 57.78 mV per decade of cyclizine concentration. electrochemsci.org The potential of the sensor remains constant within a specific pH range, typically between 4.0 and 6.0, indicating its applicability for direct measurements without significant sample pretreatment. electrochemsci.org

Assessment of Impurities (e.g., 1-Methylpiperazine (B117243), Diphenylmethanol)

The British Pharmacopoeia lists two primary impurities for Cyclizine: 1-Methylpiperazine (Impurity A) and Diphenylmethanol (Impurity B). nih.gov The presence and quantity of these impurities must be controlled to ensure the safety and efficacy of the drug product. nih.gov Both 1-Methylpiperazine and Diphenylmethanol can be toxic, particularly when cyclizine formulations are administered intravenously. nih.govresearchgate.net

Various analytical methods have been developed to determine cyclizine in the presence of these impurities. Spectrophotometric and chemometric methods have been successfully applied for the simultaneous quantification of cyclizine, 1-methylpiperazine, and diphenylmethanol. researchgate.netresearchgate.net One study reported good linear correlations for cyclizine, 1-methylpiperazine, and diphenylmethanol in the concentration ranges of 5.00-25.0, 0.50-2.50, and 0.50-2.50 µg/mL, respectively. researchgate.net These methods are crucial for quality control in pharmaceutical manufacturing. researchgate.net

Method Validation Parameters (Sensitivity, Selectivity, Accuracy, Precision, Linearity, Detection Limits)

Validation of analytical methods is essential to ensure their reliability for their intended purpose. d-nb.info The validation process for methods used to analyze this compound typically follows guidelines from the International Council for Harmonisation (ICH). d-nb.info

Sensitivity and Detection Limits: The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. The limit of detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the limit of quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. d-nb.info For instance, a spectrofluorimetric method for cyclizine determination reported an LOD of 3.10 ng/mL and an LOQ of 9.41 ng/mL. d-nb.info Another LC-MS-MS method established an LOD of 1 ng/ml. nih.gov

Selectivity: Selectivity refers to the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. uspnf.com For impurity analysis, this means the method can separate and quantify impurities like 1-methylpiperazine and diphenylmethanol from the active pharmaceutical ingredient. researchgate.net

Accuracy and Precision: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For a validated HPLC method, the %RSD for six replicate injections should be not more than 2.0%. Intermediate precision, which assesses within-laboratory variations, should also be evaluated.

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. d-nb.info A spectrofluorimetric method for cyclizine showed linearity in the range of 10–1000 ng/mL with a correlation coefficient (r) of 0.9999. d-nb.info

Below is an interactive data table summarizing validation parameters from a spectrofluorimetric method for Cyclizine analysis. d-nb.info

ParameterValue
Excitation Wavelength (λex)244 nm
Emission Wavelength (λem)350 nm
Linear Range10–1000 ng/mL
Correlation Coefficient (r)0.9999
Limit of Detection (LOD)3.10 ng/mL
Limit of Quantitation (LOQ)9.41 ng/mL

Dissolution Rate Testing and Content Uniformity

Dissolution Rate Testing: Dissolution testing is a critical quality control test for solid oral dosage forms like tablets. usp.org It measures the rate and extent to which the active pharmaceutical ingredient dissolves from the drug product under specified conditions. usp.org For Cyclizine Hydrochloride tablets, the United States Pharmacopeia (USP) specifies a dissolution test using Apparatus 2 (paddle) at 50 rpm in 900 mL of water. uspbpep.com The acceptance criterion is that not less than 75% (Q) of the labeled amount of cyclizine hydrochloride must be dissolved in 45 minutes. uspbpep.com Dissolution profiles, which involve sampling at multiple time points (e.g., 15, 30, 45, and 60 minutes), are often generated during product development to characterize the release profile. uspnf.com

Clinical and Therapeutic Research Aspects Excluding Dosage/administration

Efficacy in Nausea and Vomiting Pathologies

Cyclizine (B1669395) dihydrochloride (B599025) has been extensively researched for its antiemetic properties across a spectrum of clinical conditions. Its efficacy is attributed primarily to its action as a histamine (B1213489) H1 receptor antagonist with central anticholinergic effects, which allows it to influence the vomiting center in the medulla and the chemoreceptor trigger zone. drugbank.comwikipedia.org

Motion Sickness

Cyclizine is well-established in the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness. drugbank.comwikipedia.orgpatsnap.com Its mechanism in this context is thought to involve the depression of labyrinthine excitability and vestibular stimulation. drugbank.com By blocking histamine H1 receptors in the vomiting center, it reduces the overstimulation of neural pathways that occurs due to conflicting sensory inputs during motion. drugbank.com

Research has demonstrated its effectiveness, showing similar efficacy to other first-generation antihistamines like diphenhydramine, but with a potential for less sedation. nih.gov A comparative study on the prevention of seasickness included cyclizine among seven commonly used agents. The study, involving 1,489 volunteers, found that the incidence of vomiting in the active treatment groups ranged from 4.1% to 10.2%, with malaise reported in 16.4% to 23.5% of participants. nih.gov

Table 1: Comparative Efficacy in Seasickness Prevention

Treatment GroupVomiting IncidenceMalaise Incidence
Active Agents (including Cyclizine)4.1% - 10.2%16.4% - 23.5%

Data from a randomized, double-blind study comparing seven drugs for seasickness prevention. nih.gov

Post-Operative Nausea and Vomiting (PONV)

Cyclizine is frequently utilized for the management of post-operative nausea and vomiting (PONV), a common complication following general anesthesia. wikipedia.orgdrugs.com Its efficacy in this setting has been evaluated in numerous clinical trials, often in comparison with other antiemetics or a placebo.

In a double-blind, randomized, placebo-controlled study involving patients undergoing day-case gynaecological laparoscopy, intravenous cyclizine was compared with ondansetron (B39145). nih.gov Both drugs significantly reduced the incidence of moderate or severe nausea and the need for rescue antiemetics compared to the placebo group before discharge. nih.gov

Table 2: Efficacy of Cyclizine vs. Placebo in PONV (Gynaecological Laparoscopy)

OutcomeCyclizine GroupPlacebo GroupP-value
Incidence of Moderate/Severe Nausea23%52%P = 0.001
Requirement for Rescue Antiemetic16%47%P < 0.001

Data from a double-blind, randomized, placebo-controlled study. nih.gov

Further research has explored cyclizine's use in combination with other antiemetics. One trial involving 960 women in day surgery found that a combination of cyclizine and granisetron (B54018) resulted in a lower incidence of PONV (17%) compared to either cyclizine alone (23%) or granisetron alone (24%). tg.org.au

Chemotherapy-Induced Nausea and Vomiting

While substantial progress has been made in managing chemotherapy-induced nausea and vomiting (CINV) with agents like 5-HT3 and NK1 receptor antagonists, CINV remains a significant issue for many patients. hey.nhs.uknih.gov In this context, cyclizine is not typically a first-line agent for preventing acute CINV associated with highly or moderately emetogenic chemotherapy. hey.nhs.uk However, clinical guidelines and practice suggest it may be used as an adjunct or for breakthrough nausea and vomiting in selected cases. hey.nhs.uk Some antiemetic guidelines include cyclizine as an option for managing breakthrough symptoms when primary prophylactic regimens are insufficient. hey.nhs.uk

Radiotherapy-Associated Vomiting (especially Breast Cancer)

Cyclizine is indicated for vomiting associated with radiotherapy. drugs.comhpra.ie It is noted to be particularly useful for patients undergoing radiation for breast cancer because, unlike some other antiemetics, cyclizine does not elevate prolactin levels. drugs.comhpra.ie

A clinical trial assessing cyclizine tablets for the control of nausea and vomiting associated with radiation therapy found it to be significantly more effective than a placebo in controlling nausea. researchgate.net Another early study reported that cyclizine hydrochloride provided symptom relief in 75% to 80% of radiation sickness cases. rsna.org

Nausea and Vomiting from Narcotic Analgesics

The use of narcotic (opioid) analgesics is a common cause of nausea and vomiting. drugs.com Cyclizine is indicated for the prevention and treatment of this specific type of emesis. wikipedia.orgdrugs.com Its efficacy has been particularly studied in the context of post-operative pain management involving opioids.

Table 3: Efficacy in Preventing Nausea after Spinal Morphine for Caesarean Section

Treatment GroupIncidence of NauseaP-value (vs. Cyclizine)
Cyclizine33%N/A
Dexamethasone60%<0.05
Placebo67%<0.05

Data from a randomized, double-blind, placebo-controlled clinical trial. nih.govoup.com

Another study compared cyclizine and droperidol (B1670952) in women receiving patient-controlled analgesia (PCA) with morphine after abdominal hysterectomy. nih.gov The results showed that nausea scores and the need for supplemental antiemetics were comparable between the two groups, indicating that cyclizine and droperidol have similar efficacy in this setting. nih.gov

Menière's Disease and Vestibular Disturbances

Cyclizine is valuable in relieving vomiting and vertigo associated with Menière's disease and other vestibular disturbances. patsnap.comdrugs.comhpra.ie These conditions originate from issues within the inner ear's vestibular system, which is crucial for balance. accessdoctor.co.uk Cyclizine's mechanism of action is beneficial here as it reduces the sensitivity of the labyrinthine apparatus and acts on the vomiting center in the brain, which receives disruptive signals from a dysfunctional vestibular system. hpra.ieaccessdoctor.co.uk During an acute episode of Menière's disease, vestibular sedatives like cyclizine are considered effective in reducing vertigo, nausea, and vomiting. pulsetoday.co.uk By dampening the overwhelming signals from the inner ear, it can lessen the intensity and frequency of vertigo attacks, providing significant symptomatic relief. accessdoctor.co.uk

Pregnancy-Related Nausea and Vomiting (Morning Sickness)

Cyclizine dihydrochloride is a frequently utilized treatment for nausea and vomiting during pregnancy, commonly known as morning sickness. Its use in this context is supported by a general consensus on its safety, with studies indicating no evidence of harm to the developing baby. www.nhs.uknih.gov In the United Kingdom, it is recognized as a first-line treatment option for this condition. res-systems.net

Research into the management of hyperemesis gravidarum, a severe form of pregnancy-related nausea and vomiting, has highlighted the confidence of general practitioners in prescribing cyclizine. A study revealed that 93% of responding GPs correctly identified cyclizine as safe for use during pregnancy. nih.gov This high level of confidence is significant when compared to other antiemetics recommended in clinical guidelines, for which prescriber confidence was notably lower. nih.gov

The perceived safety and efficacy of cyclizine make it a staple in the management of this common pregnancy-related ailment. nih.govmedicinesinpregnancy.org While various antihistamines are available for treating morning sickness, cyclizine is one of the more commonly offered options. medicinesinpregnancy.org

Pharmacogenomic Research in Specific Patient Populations

In palliative care, cyclizine is a commonly administered antiemetic to manage nausea and vomiting. nih.govnih.gov Pharmacogenomic research in this patient population has begun to explore the genetic factors that may influence the efficacy and metabolism of cyclizine. nih.govuea.ac.uk This is particularly relevant as palliative care patients often present with complex symptom profiles and may be on multiple medications, making personalized treatment approaches valuable. bmj.compitt.edu

Studies have demonstrated that conducting pharmacogenomic testing in a palliative care setting is both feasible and acceptable to patients and clinicians. uea.ac.ukbmj.com A significant portion of medications used in palliative care are subject to drug-gene interactions, which can affect how well symptoms are controlled. uea.ac.uk Research has shown that a high percentage of palliative care patients have at least one clinically actionable gene-drug interaction. pitt.eduasco.org For cyclizine, the focus of pharmacogenomic research has been on the cytochrome P450 family of genes, specifically CYP2D6. nih.govresearchgate.net

A prospective case series involving 101 palliative care patients reported that cyclizine was beneficial for 79 of them, with 32 experiencing harm. nih.gov The study highlighted that cyclizine is often used in combination with other antiemetics in this setting. nih.gov

The metabolism of cyclizine is thought to involve the genetically controlled cytochrome P450 2D6 (CYP2D6) enzyme. nih.govresearchgate.net Variations in the CYP2D6 gene can lead to different enzyme activity levels, categorizing individuals as poor, intermediate, normal, or ultrarapid metabolizers. nih.govmdpi.com This genetic variability can affect the metabolic ratio of cyclizine to its primary metabolite, norcyclizine. nih.gov

A study involving palliative care patients investigated the relationship between the CYP2D6 genotype and the metabolic ratio of cyclizine. nih.govresearchgate.net The research found that in patients receiving continuous subcutaneous infusions of cyclizine, the metabolic ratio of cyclizine to norcyclizine did vary with the CYP2D6 genotype. nih.govresearchgate.net However, in a separate group of patients receiving oral cyclizine, this correlation was not observed. nih.govresearchgate.net

The table below summarizes the findings from the study on patients receiving subcutaneous cyclizine infusions.

CYP2D6 Genotype GroupMedian Metabolic Ratio (Cyclizine:Norcyclizine)P-value
All Genotypes4.90.02

This table is based on data from a study of palliative care patients on subcutaneous cyclizine infusions.

It is important to note that while the metabolic ratio varied with genotype in the subcutaneous group, the study did not find a correlation between CYP2D6 genotype and the antiemetic or sedative effects of cyclizine. nih.govresearchgate.net

Comparative Efficacy Studies with Other Antiemetics

The comparative efficacy of cyclizine and ondansetron has been evaluated in several studies, primarily in the context of preventing postoperative nausea and vomiting (PONV).

In a randomized, double-blind, placebo-controlled study of patients undergoing day-case gynaecological laparoscopy, both cyclizine and ondansetron were found to be more effective than placebo in reducing moderate to severe nausea and the need for rescue antiemetics before discharge. nih.govresearchgate.net For diagnostic laparoscopy, cyclizine was found to be more effective than ondansetron in reducing the need for escape antiemetics. nih.govoup.com However, for laparoscopic sterilization, both drugs demonstrated equal effectiveness. nih.govoup.com

Another study comparing the two drugs in laparoscopic gynaecological surgery found them to be equally effective in preventing PONV, with approximately half of the patients in each group experiencing some degree of postoperative nausea and vomiting. nih.gov

A study involving children undergoing plastic genitourinary procedures found that ondansetron prophylaxis significantly reduced postoperative vomiting, whereas no detectable antiemetic effect was observed with cyclizine. nih.gov

The following table presents data from a comparative study of cyclizine and ondansetron for the prevention of PONV after day-case gynaecological laparoscopy.

OutcomeCyclizine GroupOndansetron GroupPlacebo Group
Incidence of Moderate or Severe Nausea23%30%52%
Requirement for Escape Antiemetic16%28%47%
No PONV Before and After Discharge33%31%12%

This table is based on data from a study comparing cyclizine, ondansetron, and placebo in day-case gynaecological laparoscopy. nih.gov

Cyclizine has also been compared to droperidol for the prevention of postoperative nausea and vomiting, particularly in patients receiving patient-controlled analgesia (PCA) with morphine.

A study of patients undergoing major gynaecological surgery concluded that cyclizine is as effective as droperidol in preventing PONV when included in a morphine PCA infusion. nih.gov In this study, 72% of patients in the cyclizine group and 60% in the droperidol group experienced no nausea or vomiting postoperatively. nih.gov

Another double-blind trial involving women undergoing abdominal hysterectomy who received PCA found that prophylactic cyclizine and droperidol have similar efficacy. nih.govresearchgate.net Nausea and sedation scores were comparable between the two groups, as were pain scores and PCA usage. nih.govresearchgate.net

The table below summarizes the findings of a comparative study between cyclizine and droperidol for the prevention of PONV in patients undergoing major gynaecological surgery.

OutcomeCyclizine Group (n=25)Droperidol Group (n=25)
No Nausea or Vomiting Postoperatively18 (72%)15 (60%)
Severe Postoperative Nausea or Vomiting3 (12%)2 (8%)

This table is based on data from a study comparing cyclizine and droperidol in major gynaecological surgery. nih.gov

Emerging Research and Potential New Therapeutic Applications

Recent research has begun to uncover novel aspects of cyclizine's pharmacological profile, extending beyond its well-documented antihistaminic and antimuscarinic activities. researchgate.net These investigations are paving the way for potential new applications, from modulating immune responses to leveraging new delivery technologies for improved therapeutic outcomes.

Investigation of Cyclizine-Induced Cytotoxicity and Apoptosis in Macrophages

Recent in vitro research has explored the molecular mechanisms underlying cyclizine's effects on immune cells, specifically focusing on its impact on macrophage viability. nih.gov A study utilizing RAW264.7 macrophages demonstrated that cyclizine induces cytotoxicity, apoptosis (programmed cell death), and necrosis in a concentration-dependent manner following a 24-hour incubation period. nih.govresearchgate.net

Detailed Research Findings:

The study revealed that cyclizine activates both the intrinsic and extrinsic apoptotic pathways to induce cell death in macrophages. nih.gov

Intrinsic Pathway Activation: Cyclizine was found to induce mitochondrial dysfunction, promote the expression of Bcl2/Bad exchange, trigger the liberation of cytochrome c, and activate caspases 3, 8, and 9. nih.govresearchgate.net

Extrinsic Pathway Activation: The compound also led to the upregulation of death receptors on the macrophage surface, including tumor necrosis factor-α receptor and Fas receptor, which further contributed to the apoptotic process through increased caspase activity. nih.govresearchgate.net

The cytotoxic effects were observed to be significant at concentrations of 200 μM and higher. researchgate.net These findings suggest that cyclizine has a direct, concentration-dependent effect on macrophage cell survival and function. nih.gov

Table 1: Effect of Cyclizine Concentration on RAW264.7 Macrophage Viability

Cyclizine Concentration (μM)Observed EffectsSignificance (p < .05)
100Minimal cytotoxic effects observed.No
200Significant induction of cytotoxicity, apoptosis, and necrosis.Yes
300Concentration-dependent increase in cytotoxicity and apoptosis.Yes
500Pronounced induction of cytotoxicity, apoptosis, and necrosis.Yes

Development of Novel Drug Delivery Systems (e.g., Intranasal Nanocrystals)

A significant challenge with orally administered cyclizine hydrochloride is its low bioavailability, which is attributed to extensive first-pass metabolism in the liver and impaired absorption during gastrointestinal disturbances. irjmets.com To overcome these limitations, researchers are developing novel drug delivery systems. One promising approach is the formulation of cyclizine hydrochloride nanocrystals for intranasal administration. irjmets.com

The intranasal route offers a non-invasive way to bypass hepatic metabolism, potentially leading to faster onset of action and greater bioavailability. irjmets.com

Detailed Research Findings:

A study focused on developing and evaluating an intranasal formulation of cyclizine hydrochloride nanocrystals. irjmets.com

Formulation: Nanocrystals were prepared using a high-pressure homogenization and freeze-drying technique. Various stabilizers were used, including lecithin, tween-80, and polyvinyl alcohol, with formulations containing polyvinyl alcohol showing a notable increase in solubility. irjmets.com

Evaluation: The developed nanocrystal formulations underwent comprehensive testing to characterize their properties and performance. irjmets.com

Table 2: Evaluation of Cyclizine Hydrochloride Intranasal Nanocrystals

Evaluation ParameterPurpose of Test
Solubility TestingTo determine the enhancement of drug solubility in the nanocrystal formulation.
X-ray Powder Diffractometry (XRPD)To analyze the crystalline structure of the drug in the nanocrystals.
Particle Size AnalysisTo measure the size and distribution of the nanocrystals, which affects absorption.
Scanning Electron Microscopy (SEM)To visualize the surface morphology and shape of the nanocrystals.
Drug-Polymer Interaction StudiesTo assess the compatibility between cyclizine and the stabilizing polymers.
Mucoadhesive TestingTo evaluate the ability of the formulation to adhere to the nasal mucosa, prolonging contact time.
In-Vitro Diffusion StudyTo measure the rate of drug release from the nanocrystal formulation.
Permeation TestsTo assess the ability of the drug to permeate through a model membrane, predicting nasal absorption.

Repurposing of Cyclizine for New Treatments

Drug repurposing, the strategy of identifying new therapeutic uses for existing, approved drugs, offers a time- and cost-effective alternative to traditional drug development. nih.govmdpi.com Antihistamines, as a class, are being investigated for new applications due to their diverse biological effects. nih.govutmb.edu

While cyclizine's primary use remains the management of nausea and vomiting, research into related compounds suggests potential for broader applications. wikipedia.orgwww.nhs.uk For instance, the antihistamine chlorcyclizine, a related piperazine (B1678402) derivative, has been shown in in vitro studies to inhibit the Hepatitis C and Ebola viruses. utmb.eduarxiv.org This indicates that drugs within this class may possess mechanisms of action that extend beyond H1 receptor antagonism.

Currently, specific clinical trials focused on repurposing cyclizine for entirely new disease indications are not widely documented. Its off-label use is generally confined to contexts related to its primary antiemetic effect, such as managing severe dehydration in pregnancy or as an opioid potentiator. wikipedia.org However, the broader investigation into repurposing antihistamines for infectious diseases and oncology opens a potential, albeit currently unexplored, avenue for future research into new therapeutic roles for cyclizine. nih.govutmb.edu

Future Directions and Advanced Research Perspectives on Cyclizine Dihydrochloride

Elucidation of Unclear Mechanisms of Action

While cyclizine's primary mechanism is understood to be its antagonism of histamine (B1213489) H1 receptors and its anticholinergic (antimuscarinic) properties, the precise and complete mechanism by which it prevents nausea and vomiting remains not fully elucidated. drugs.commedicines.org.ukchemeurope.comdrugbank.com The current understanding is that it acts on the vomiting center in the medulla, which is rich in muscarinic cholinergic and histamine-containing synapses, thereby reducing stimulation from the vestibular apparatus. drugbank.compatsnap.com It may also directly affect the medullary chemoreceptor trigger zone and reduce the sensitivity of the labyrinthine apparatus. drugs.comchemeurope.comdrugbank.compediatriconcall.com

However, the full spectrum of its pharmacological activity is likely more complex. Future research should focus on identifying and characterizing its effects on other neurotransmitter systems and intracellular signaling pathways that may contribute to its antiemetic efficacy. Investigating these non-histaminergic and non-muscarinic actions could reveal novel therapeutic targets and potentially explain the inter-individual variability in patient response.

Further Pharmacokinetic and Pharmacogenetic Investigations

There is a relative scarcity of comprehensive pharmacokinetic data for cyclizine (B1669395), which has been attributed to the historical lack of sensitive analytical methods. core.ac.uk Available data in healthy adults indicate that after a 50 mg oral dose, a peak plasma concentration of about 70 ng/mL is reached in approximately two hours, with an elimination half-life of around 20 hours. drugs.commedicines.org.uk The primary metabolite is norcyclizine, an N-demethylated derivative with minimal antihistaminic activity. drugs.commedicines.org.uk

The metabolic pathway for cyclizine is not fully understood, but evidence suggests the involvement of the genetically variable cytochrome P450 2D6 (CYP2D6) enzyme. researchgate.netnih.govresearchgate.net One study in palliative care patients found that the metabolic ratio of cyclizine to norcyclizine varied with the CYP2D6 genotype in patients receiving subcutaneous infusions, suggesting CYP2D6's role in its metabolism. nih.govresearchgate.net

Future research is critical to:

Fully map the metabolic pathways of cyclizine.

Quantify the influence of pharmacogenetic variations in enzymes like CYP2D6 on its pharmacokinetics and clinical outcomes (both efficacy and toxicity). nih.govresearchgate.net

Conduct detailed pharmacokinetic studies in diverse populations to understand variability in drug absorption, distribution, metabolism, and excretion.

Pharmacokinetic Parameters of Oral Cyclizine (50 mg) in Healthy Adults
ParameterValueReference
Peak Plasma Concentration (Cmax)~70 ng/mL drugs.commedicines.org.uk
Time to Peak Concentration (Tmax)~2 hours drugs.commedicines.org.uk
Plasma Elimination Half-Life (t½)~20 hours drugs.commedicines.org.ukchemeurope.com
Primary MetaboliteNorcyclizine (low activity) drugs.commedicines.org.uk
Potential Metabolic PathwayCYP2D6 nih.govresearchgate.net

Advanced Toxicological Studies

Acute cyclizine toxicity is primarily associated with its peripheral anticholinergic effects and central nervous system (CNS) impacts, which can include drowsiness, disorientation, hallucinations, convulsions, and respiratory depression. medicines.org.uk A significant concern highlighted in a recent Prevention of Future Deaths report is that cyclizine is not included in routine toxicology screenings, potentially leading to an underestimation of its role in toxicity cases. pharmacyregulation.orggmmmg.nhs.uk The danger is amplified when cyclizine is combined with other CNS depressants, such as alcohol or opioids. pharmacyregulation.orggmmmg.nhs.uk

Advanced toxicological studies are necessary to:

Investigate the potential for long-term organ toxicity with chronic use or misuse.

Elucidate the mechanisms of cellular toxicity.

Develop more sensitive and specific methods for its detection in forensic and clinical toxicology.

Understand the toxicological interactions between cyclizine and other commonly abused substances.

Development of Novel Analytical Techniques for Cyclizine Dihydrochloride (B599025) and its Metabolites

The historical lack of sufficiently sensitive analytical methods has been a barrier to detailed pharmacokinetic and toxicological research. core.ac.uk While techniques such as high-performance liquid chromatography (HPLC), spectrophotometry, and spectrofluorimetry have been developed, there is still room for improvement. core.ac.uknih.govnih.gov A recently developed spectrofluorimetric method demonstrated high sensitivity for detecting cyclizine in human plasma, with a limit of detection of 3.10 ng/mL. nih.govd-nb.info Furthermore, TLC-densitometry and UPLC methods have been established to separate cyclizine from its toxic impurities, 1-Methylpiperazine (B117243) and Diphenylmethanol (B121723). nih.govresearchgate.net

Future efforts should be directed towards creating:

More rapid, cost-effective, and robust analytical methods suitable for routine therapeutic drug monitoring.

Highly sensitive techniques for forensic analysis to accurately quantify cyclizine and its metabolites in post-mortem and intoxication cases.

Point-of-care tests that could help in emergency settings to quickly identify cyclizine toxicity.

Analytical Techniques for Cyclizine Quantification
TechniqueApplicationKey Findings/SensitivityReference
HPLC with UV/Electrochemical DetectionSerum and urine analysisEnabled pharmacokinetic studies core.ac.uk
SpectrophotometryPure form and pharmaceutical formulationsSensitive and simple for quality control nih.gov
SpectrofluorimetryHuman plasma and parenteral formulationsLOD: 3.10 ng/mL; LOQ: 9.41 ng/mL nih.govd-nb.info
TLC-Densitometry and UPLCParenteral formulationsSeparates cyclizine from toxic impurities researchgate.net

Clinical Research in Understudied Populations (e.g., Elderly, Young Children, Pregnancy)

Despite its widespread use, robust clinical data for cyclizine in specific vulnerable populations remains limited.

Pregnancy: Cyclizine is commonly used to treat nausea and vomiting in pregnancy, with current evidence suggesting no harm to the fetus. medicinedirect.co.ukwww.nhs.uk However, manufacturers still advise caution due to the absence of definitive human data and findings of malformations in animal studies at high doses. medicines.org.ukdrugs.com

Breastfeeding: Cyclizine is known to be excreted into breast milk, and its use should be approached with caution. medicinedirect.co.ukdrugs.com It may cause side effects like drowsiness or irritability in the infant, and high doses could potentially impact prolactin secretion. drugs.comnih.govnih.gov

Elderly: Due to its anticholinergic properties, cyclizine should be used cautiously in elderly patients, particularly those with glaucoma, urinary retention, or hepatic disease. medicines.org.uk

Young Children: The medication is generally not recommended for young children, although specific oral formulations are available for those aged 6-12. pediatriconcall.comwikipedia.org

Systematic, well-controlled clinical trials are urgently needed in these populations to establish clear, evidence-based guidelines for safe and effective use.

Strategies for Mitigating Abuse Potential and Monitoring Misuse

Cyclizine carries a significant potential for misuse and abuse, primarily due to its sedative, euphoric, and hallucinatory effects. pharmacyregulation.orgcambridge.orgresearchgate.net It is often abused in combination with opioids like methadone to enhance psychoactive effects, and misuse can involve crushing oral tablets for intravenous injection. pharmacyregulation.orggmmmg.nhs.uk

Effective mitigation strategies require a multi-faceted approach:

Education: Increasing awareness among all healthcare professionals about the signs of cyclizine misuse, its addictive potential, and drug-seeking behaviors. pharmacyregulation.orgcambridge.org

Clinical Practice:

Conducting thorough risk assessments before prescribing or dispensing. pharmacyregulation.org

Counseling patients on the risks of dependence and adverse effects. bapen.org.uk

Avoiding long-term and intravenous use whenever possible. bapen.org.uk

Considering alternative antiemetics in high-risk patients.

Monitoring and Reporting: Implementing systems to monitor for frequent requests and reporting suspected cases of dependency to relevant authorities, such as the MHRA yellow card scheme. pharmacyregulation.orgbapen.org.uk

Translational Research from Preclinical to Clinical Settings

Translational research is key to bridging the gaps in our understanding of cyclizine. While its fundamental H1 and muscarinic receptor antagonism, identified in preclinical studies, aligns with its clinical antiemetic effects, many questions remain. drugbank.compatsnap.com

Future translational research should aim to:

Develop robust preclinical models (e.g., animal models) to investigate the neurobiological underpinnings of cyclizine dependence and abuse. This could help in identifying potential interventions to prevent or treat addiction.

Translate pharmacogenetic findings into clinical practice. For instance, if the role of CYP2D6 in cyclizine metabolism is confirmed, preclinical models could explore its impact on efficacy and toxicity, paving the way for genotype-guided dosing strategies in patients.

Use preclinical models to explore the unclear mechanisms of action, which could then be validated in human clinical studies, potentially leading to new therapeutic applications for cyclizine or its derivatives.

Q & A

Q. What experimental approaches are recommended to determine the pharmacokinetic profile of cyclizine dihydrochloride in preclinical models?

To establish pharmacokinetic parameters, administer a single oral dose (e.g., 50 mg/kg) to fasted animal models (e.g., rodents) and collect serial blood samples. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma concentrations of cyclizine and its primary metabolite, norcyclizine. Calculate bioavailability, peak plasma concentration (CmaxC_{\text{max}}), time to CmaxC_{\text{max}} (TmaxT_{\text{max}}), area under the curve (AUC), and elimination half-life (t1/2t_{1/2}). Ensure validation of the analytical method for sensitivity (e.g., limit of detection ≤1 ng/mL) and specificity .

Q. How can researchers mitigate anticholinergic side effects when co-administering this compound with other anticholinergic agents in experimental models?

Design dose-escalation studies to identify subthreshold doses of cyclizine that retain antiemetic efficacy without additive anticholinergic effects. Monitor physiological markers (e.g., salivary secretion, intestinal motility) and behavioral endpoints (e.g., cognitive performance in maze tests). Use selective receptor antagonists (e.g., muscarinic acetylcholine receptor blockers) to isolate mechanisms. Stagger administration times to minimize pharmacodynamic overlap .

Q. What are validated analytical methods for quantifying cyclizine and its metabolites in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is suitable for quantifying cyclizine in plasma or tissue homogenates. For enhanced sensitivity, employ LC-MS/MS with electrospray ionization in positive ion mode. Sample preparation should include protein precipitation (e.g., acetonitrile) and solid-phase extraction. Validate methods for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced Research Questions

Q. What methodological considerations are critical when investigating cyclizine's teratogenic potential in animal models?

Select species with comparable metabolic pathways to humans (e.g., rabbits, rats). Administer cyclizine during organogenesis (e.g., gestational days 6–15 in rats) at doses spanning the no-observed-adverse-effect level (NOAEL: 50 mg/kg/day in rats) and higher. Evaluate fetal outcomes (e.g., cleft palate, skeletal abnormalities) via micro-CT imaging and histopathology. Include control groups receiving vehicle or known teratogens (e.g., valproic acid). Address interspecies variability by scaling doses using body surface area .

Q. How should researchers design studies to resolve contradictions between in vitro and in vivo data on cyclizine's antiemetic efficacy?

Conduct parallel in vitro (e.g., H1 receptor binding assays) and in vivo (e.g., motion sickness models in ferrets) experiments under matched metabolic conditions (e.g., liver microsome co-incubation). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate receptor occupancy with behavioral outcomes. Investigate metabolite contributions by comparing cyclizine with norcyclizine in both systems. Control for blood-brain barrier permeability using cerebrospinal fluid sampling .

Q. How to optimize this compound's solubility and stability in experimental formulations for long-term studies?

Test solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and aqueous buffers (pH 3–5). For stability, conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze via HPLC. Include antioxidants (e.g., ascorbic acid) or complexing agents (e.g., cyclodextrins) to prevent oxidation. Lyophilize stock solutions under inert gas (e.g., argon) and store at -80°C with desiccants .

Q. How to evaluate the impact of cyclizine's N-demethylation on its pharmacological activity?

Compare parent cyclizine and norcyclizine in in vitro assays (e.g., H1 receptor binding, anticholinergic activity). In in vivo models, co-administer cyclizine with CYP3A4 inhibitors (e.g., ketoconazole) to block demethylation. Use radiolabeled cyclizine (e.g., 14^{14}C-cyclizine) to track metabolite distribution in tissues. Validate findings with knockout models lacking CYP enzymes .

Q. Methodological Notes

  • Controls for CNS Studies : Include vehicle-only groups, positive controls (e.g., diphenhydramine for sedation), and blinded observers to reduce bias in behavioral assays .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain institutional review board (IRB) approval for human tissue research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.